2-吡咯烷-1-基烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

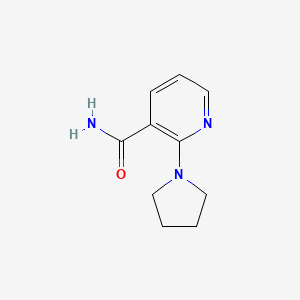

“2-Pyrrolidin-1-ylnicotinamide” is a chemical compound that is used in various fields of research . It is a part of the pyrrolidine family, which is a group of compounds containing a five-membered ring with nitrogen as one of the members .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “2-Pyrrolidin-1-ylnicotinamide”, often involves the use of cyclic or acyclic precursors . The synthetic strategies can be divided into two main types: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

The chemical reactions of “2-Pyrrolidin-1-ylnicotinamide” involve reactions with (hetero)aromatic C-nucleophiles . The reaction conditions and the synthesis of the compounds are reported in the literature .科学研究应用

Drug Discovery and Development

2-Pyrrolidin-1-ylnicotinamide: is a compound that features a pyrrolidine ring, which is a versatile scaffold used extensively in medicinal chemistry . The pyrrolidine ring is favored due to its ability to efficiently explore pharmacophore space because of its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This compound can be used to synthesize novel biologically active compounds with potential applications in treating various human diseases.

Biological Activity Enhancement

The pyrrolidine structure is known to influence the biological activity of compounds2-Pyrrolidin-1-ylnicotinamide can be used to modify other molecules, enhancing their biological properties such as selectivity and potency . This modification can lead to the development of new drugs with improved efficacy and reduced side effects.

Anticancer Research

Pyrrolidine derivatives, including 2-Pyrrolidin-1-ylnicotinamide , have shown promise in anticancer research. These compounds can be designed to target specific cancer cells, potentially leading to new treatments that are more effective and have fewer side effects than current therapies .

Neuropharmacology

In neuropharmacological research, 2-Pyrrolidin-1-ylnicotinamide and its derivatives can be used to develop drugs that target neurological disorders. The compound’s structure allows for the creation of molecules that can cross the blood-brain barrier, making it a valuable tool in the design of treatments for conditions such as Alzheimer’s disease and Parkinson’s disease .

Green Chemistry

The synthesis of pyrrolidine compounds, including 2-Pyrrolidin-1-ylnicotinamide , can be achieved through microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and supports the principles of green chemistry by reducing waste and energy consumption .

Antimicrobial and Antiparasitic Applications

2-Pyrrolidin-1-ylnicotinamide: has been found to possess antimicrobial and antiparasitic activities. Its derivatives can be used to create new treatments for bacterial, fungal, and parasitic infections, contributing to the field of infectious disease research .

作用机制

While the specific mechanism of action for “2-Pyrrolidin-1-ylnicotinamide” is not mentioned in the sources, pyrrolidine compounds are known to have a variety of biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

安全和危害

未来方向

属性

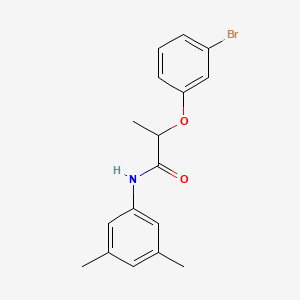

IUPAC Name |

2-pyrrolidin-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCQXTPCAFJRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-1-ylnicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B2887549.png)

![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2887551.png)

![3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2887552.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2887557.png)

![7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887559.png)

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)